1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one
CAS No.: 627523-66-4
Cat. No.: VC20276847
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 627523-66-4 |
|---|---|
| Molecular Formula | C18H29N3O |
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | 1-[3-[2-(3-phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C18H29N3O/c22-18-10-5-15-21(18)16-6-12-20-14-13-19-11-4-9-17-7-2-1-3-8-17/h1-3,7-8,19-20H,4-6,9-16H2 |
| Standard InChI Key | GFJALGGBTVWNMB-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N(C1)CCCNCCNCCCC2=CC=CC=C2 |
Introduction
Biological Activity and Applications
While the specific biological activity of 1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one is not well-documented, compounds with similar structures have shown potential in various therapeutic areas. For example, pyrrolidinones are explored for their anticancer, antiviral, and neuroprotective properties. The presence of a phenyl group and multiple amine functionalities suggests potential for interaction with biological targets, but further research is needed to determine its efficacy and safety.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies should focus on its synthesis, purification, and biological evaluation. This could involve in vitro assays to assess its activity against various disease targets, as well as in vivo studies to evaluate its pharmacokinetics and toxicity.
| Potential Area of Research | Description |
|---|---|
| Anticancer Activity | Evaluate the compound's ability to inhibit cancer cell growth or induce apoptosis. |
| Neuroprotective Effects | Investigate its potential to protect neurons from damage or death in neurodegenerative diseases. |
| Antiviral Properties | Assess its ability to inhibit viral replication or entry into host cells. |
Future Research Directions:
-
Synthesis and purification methods.
-
In vitro and in vivo biological activity assessments.
-
Pharmacokinetic and toxicity studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume